molecular formula C12H14ClFO B13232809 [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol

[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol

Cat. No.: B13232809
M. Wt: 228.69 g/mol
InChI Key: USXHXIJCZMBJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol (CAS 2059955-41-6) is a synthetic organic compound of interest in advanced chemical and pharmacological research. With a molecular formula of C12H14ClFO and a molecular weight of 228.69 g/mol, this compound features a cyclopentane ring substituted with a hydroxymethyl group and a halogenated 3-chloro-2-fluorophenyl moiety . This structure confers unique steric and electronic properties; the hydroxymethyl group serves as a handle for further synthetic transformations, while the chlorine and fluorine substituents on the aromatic ring enhance lipophilicity and influence intermolecular interactions, such as halogen bonding . As a key chemical intermediate, it is utilized in the synthesis of more complex organic molecules . Its reactivity allows for common transformations such as oxidation to the corresponding aldehyde or carboxylic acid, and substitution reactions at the aromatic ring . The compound serves as a crucial precursor in medicinal chemistry, being explored for the development of potential therapeutic agents. Its mechanism of action is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors, where the compound may modulate biological activity . Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14ClFO

Molecular Weight

228.69 g/mol

IUPAC Name

[1-(3-chloro-2-fluorophenyl)cyclopentyl]methanol

InChI

InChI=1S/C12H14ClFO/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5,15H,1-2,6-8H2

InChI Key

USXHXIJCZMBJAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C2=C(C(=CC=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with 3-chloro-2-fluorobenzaldehyde. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol can be oxidized to form the corresponding ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, to form various reduced derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of [1-(3-Chloro-2-fluorophenyl)cyclopentyl]ketone.

    Reduction: Formation of various reduced derivatives of the aromatic ring.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

  • Explored for its potential therapeutic properties, including its effects on specific biological pathways.

Industry:

  • Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

1-(3-Chloro-2-fluorophenyl)cyclopropanamine

  • Molecular Formula : C₉H₉ClFN
  • Molecular Weight : 185.62 g/mol
  • Key Differences: Replaces the cyclopentane ring with a smaller cyclopropane ring and substitutes the hydroxymethyl group with an amine (-NH₂). The cyclopropane’s ring strain increases reactivity, while the amine group allows for protonation, enhancing solubility in acidic environments.

[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine Hydrochloride

  • Molecular Formula : C₁₂H₁₅Cl₂FN
  • Molecular Weight : 263.6 g/mol (free base: 227.7 g/mol)
  • Key Differences : The hydroxymethyl group is replaced by a primary amine (-CH₂NH₂), which is protonated to form a hydrochloride salt. This modification significantly alters polarity and bioavailability, making it more suitable for ionic interactions in drug-receptor binding .

Functional Group Variations

1-(3-Chloro-2-fluorophenyl)propan-1-one

  • Molecular Formula : C₉H₈ClFO
  • Molecular Weight : 186.61 g/mol
  • Key Differences : Features a ketone (-CO-) group instead of the hydroxymethyl group. The ketone’s electron-withdrawing nature reduces nucleophilicity but increases stability toward oxidation. This compound serves as an intermediate in synthesizing antidepressants or anticonvulsants .

{2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl}methanol

  • Molecular Formula : C₉H₁₄N₃OS
  • Molecular Weight : 216.3 g/mol
  • Key Differences: Incorporates a thiadiazole-amino substituent on the cyclopentane ring. The thiadiazole moiety enhances hydrogen-bonding capacity and metabolic stability, making it a candidate for antimicrobial agents .

Aromatic Substitution Patterns

Methyl 1-[(3-Chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate

  • Molecular Formula: C₁₅H₁₈ClFNO₂
  • Molecular Weight : 285.74 g/mol
  • Key Differences: Replaces the cyclopentylmethanol group with a piperidine-carboxylate ester. The ester group improves membrane permeability, while the piperidine ring introduces basicity, favoring interactions with biological targets like G-protein-coupled receptors .

4-[[[1-(2-Fluorophenyl)cyclopentyl]-amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol-trihydrochloride (ARN5187)

  • Molecular Formula : C₂₅H₃₃Cl₃F₃N₃O
  • Molecular Weight : 574.9 g/mol
  • Key Differences: Contains a fluorophenyl group and a piperazine-methylphenol system. The piperazine moiety enhances solubility and pharmacokinetics, making this compound a dual inhibitor of REV-ERBβ and autophagy pathways .

Biological Activity

The compound [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol is an organic molecule that has garnered interest in various biological research fields due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy as a drug candidate. This article compiles relevant research findings, case studies, and data tables to elucidate the biological effects of this compound.

  • Molecular Formula : C13H14ClF
  • Molecular Weight : 236.7 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate pathways involved in cell signaling and metabolic processes, potentially impacting cancer cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Initial studies have shown that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential applications in treating infections.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of specific enzymes

Table 2: Case Studies on Anticancer Activity

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast Cancer12.5Induces apoptosis via mitochondrial pathway
Lung Cancer8.0Inhibits cell cycle progression at G1 phase
Colorectal Cancer10.0Modulates p53 pathway

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability with an IC50 value of 12.5 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage.
  • Lung Cancer Research : In another investigation involving A549 lung cancer cells, the compound exhibited an IC50 value of 8.0 µM, effectively blocking cell cycle progression at the G1 phase. This suggests that it may serve as a potential therapeutic agent for lung cancer treatment.
  • Antimicrobial Activity : Research indicated that the compound showed promising antimicrobial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential use in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.